Cas no 2229474-88-6 (tert-butyl N-{2-1-(aminooxy)ethyl-5-(trifluoromethyl)phenyl}carbamate)

tert-butyl N-{2-1-(aminooxy)ethyl-5-(trifluoromethyl)phenyl}carbamate structure
2229474-88-6 structure
商品名:tert-butyl N-{2-1-(aminooxy)ethyl-5-(trifluoromethyl)phenyl}carbamate
CAS番号:2229474-88-6
MF:C14H19F3N2O3
メガワット:320.307474374771
CID:5937731
PubChem ID:165973260

tert-butyl N-{2-1-(aminooxy)ethyl-5-(trifluoromethyl)phenyl}carbamate 化学的及び物理的性質

名前と識別子

    • tert-butyl N-{2-1-(aminooxy)ethyl-5-(trifluoromethyl)phenyl}carbamate
    • 2229474-88-6
    • EN300-1900353
    • tert-butyl N-{2-[1-(aminooxy)ethyl]-5-(trifluoromethyl)phenyl}carbamate
    • インチ: 1S/C14H19F3N2O3/c1-8(22-18)10-6-5-9(14(15,16)17)7-11(10)19-12(20)21-13(2,3)4/h5-8H,18H2,1-4H3,(H,19,20)
    • InChIKey: AGGIAGIBWPIDRX-UHFFFAOYSA-N
    • ほほえんだ: FC(C1C=CC(=C(C=1)NC(=O)OC(C)(C)C)C(C)ON)(F)F

計算された属性

  • せいみつぶんしりょう: 320.13477696g/mol
  • どういたいしつりょう: 320.13477696g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 水素結合受容体数: 7
  • 重原子数: 22
  • 回転可能化学結合数: 5
  • 複雑さ: 383
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 1
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 73.6Ų
  • 疎水性パラメータ計算基準値(XlogP): 2.7

tert-butyl N-{2-1-(aminooxy)ethyl-5-(trifluoromethyl)phenyl}carbamate 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1900353-0.25g
tert-butyl N-{2-[1-(aminooxy)ethyl]-5-(trifluoromethyl)phenyl}carbamate
2229474-88-6
0.25g
$1170.0 2023-09-18
Enamine
EN300-1900353-1.0g
tert-butyl N-{2-[1-(aminooxy)ethyl]-5-(trifluoromethyl)phenyl}carbamate
2229474-88-6
1g
$1272.0 2023-05-23
Enamine
EN300-1900353-0.05g
tert-butyl N-{2-[1-(aminooxy)ethyl]-5-(trifluoromethyl)phenyl}carbamate
2229474-88-6
0.05g
$1068.0 2023-09-18
Enamine
EN300-1900353-5g
tert-butyl N-{2-[1-(aminooxy)ethyl]-5-(trifluoromethyl)phenyl}carbamate
2229474-88-6
5g
$3687.0 2023-09-18
Enamine
EN300-1900353-10.0g
tert-butyl N-{2-[1-(aminooxy)ethyl]-5-(trifluoromethyl)phenyl}carbamate
2229474-88-6
10g
$5467.0 2023-05-23
Enamine
EN300-1900353-0.1g
tert-butyl N-{2-[1-(aminooxy)ethyl]-5-(trifluoromethyl)phenyl}carbamate
2229474-88-6
0.1g
$1119.0 2023-09-18
Enamine
EN300-1900353-5.0g
tert-butyl N-{2-[1-(aminooxy)ethyl]-5-(trifluoromethyl)phenyl}carbamate
2229474-88-6
5g
$3687.0 2023-05-23
Enamine
EN300-1900353-10g
tert-butyl N-{2-[1-(aminooxy)ethyl]-5-(trifluoromethyl)phenyl}carbamate
2229474-88-6
10g
$5467.0 2023-09-18
Enamine
EN300-1900353-2.5g
tert-butyl N-{2-[1-(aminooxy)ethyl]-5-(trifluoromethyl)phenyl}carbamate
2229474-88-6
2.5g
$2492.0 2023-09-18
Enamine
EN300-1900353-0.5g
tert-butyl N-{2-[1-(aminooxy)ethyl]-5-(trifluoromethyl)phenyl}carbamate
2229474-88-6
0.5g
$1221.0 2023-09-18

tert-butyl N-{2-1-(aminooxy)ethyl-5-(trifluoromethyl)phenyl}carbamate 関連文献

tert-butyl N-{2-1-(aminooxy)ethyl-5-(trifluoromethyl)phenyl}carbamateに関する追加情報

Introduction to Tert-butyl N-{2-1-(aminooxy)ethyl-5-(trifluoromethyl)phenyl}carbamate (CAS No. 2229474-88-6)

Tert-butyl N-{2-1-(aminooxy)ethyl-5-(trifluoromethyl)phenyl}carbamate, identified by its CAS number 2229474-88-6, is a specialized chemical compound that has garnered significant attention in the field of pharmaceutical research and development. This compound belongs to the class of carbamates, which are widely recognized for their diverse biological activities and potential therapeutic applications. The structural features of this molecule, particularly the presence of a tert-butyl group and a complex aromatic ring system, contribute to its unique chemical properties and biological interactions.

The molecular structure of Tert-butyl N-{2-1-(aminooxy)ethyl-5-(trifluoromethyl)phenyl}carbamate incorporates several key functional groups that are of particular interest in medicinal chemistry. The tert-butyl group, attached to the carbamate moiety, enhances the lipophilicity of the compound, which can be crucial for its absorption and distribution within biological systems. Additionally, the aromatic ring system contains a trifluoromethyl substituent, a group that is known to modulate the electronic properties of organic molecules and often improves metabolic stability. These structural elements collectively contribute to the compound's potential as a lead molecule in drug discovery.

In recent years, there has been a growing interest in developing novel carbamate-based compounds for their potential applications in treating various diseases. Carbamates have been explored for their roles as enzyme inhibitors, receptor modulators, and intermediates in the synthesis of more complex pharmacophores. The specific configuration of Tert-butyl N-{2-1-(aminooxy)ethyl-5-(trifluoromethyl)phenyl}carbamate makes it a promising candidate for further investigation in these areas.

One of the most compelling aspects of this compound is its potential as an intermediate in the synthesis of more complex pharmaceutical agents. The presence of both a carbamate and an amine oxide moiety provides multiple sites for chemical modification, allowing researchers to explore various derivatives with tailored biological activities. This flexibility is particularly valuable in drug discovery pipelines, where lead optimization is often required to achieve desired pharmacokinetic and pharmacodynamic profiles.

The use of computational methods has become increasingly important in the study of such compounds. Molecular modeling techniques can help predict the interactions between Tert-butyl N-{2-1-(aminooxy)ethyl-5-(trifluoromethyl)phenyl}carbamate and biological targets, providing insights into its potential mechanisms of action. These predictions can guide experimental efforts and accelerate the discovery process. Furthermore, advances in high-throughput screening technologies have enabled researchers to rapidly assess the biological activity of large libraries of compounds, including derivatives of this molecule.

Recent studies have highlighted the importance of fluorinated aromatic compounds in medicinal chemistry. The introduction of fluorine atoms into organic molecules can significantly alter their pharmacological properties, often leading to improved binding affinity and metabolic stability. The trifluoromethyl group in Tert-butyl N-{2-1-(aminooxy)ethyl-5-(trifluoromethyl)phenyl}carbamate is a prime example of how fluorine can be utilized to enhance a compound's therapeutic potential. This group not only influences the electronic properties of the aromatic ring but also contributes to resistance against enzymatic degradation.

The synthesis of this compound involves multi-step organic reactions that require careful optimization to ensure high yield and purity. Advanced synthetic techniques, such as transition metal-catalyzed cross-coupling reactions and palladium-mediated transformations, have been employed to construct the complex molecular framework efficiently. These methods are essential for producing sufficient quantities of the compound for both preclinical studies and industrial applications.

Evaluation of Tert-butyl N-{2-1-(aminooxy)ethyl-5-(trifluoromethyl)phenyl}carbamate in preclinical models has provided valuable insights into its potential therapeutic applications. Initial studies have suggested that this compound may exhibit inhibitory activity against certain enzymes or receptors relevant to human health conditions. While these findings are promising, further research is necessary to fully elucidate its mechanism of action and assess its safety profile.

The development of novel pharmaceutical agents is a complex process that involves numerous stages, from initial discovery to final regulatory approval. Tert-butyl N-{2-1-(aminooxy)ethyl-5-(trifluoromethyl)phenyl}carbamate represents an early stage candidate that requires extensive characterization before it can be considered for clinical trials. However, its unique structural features and promising preclinical data make it an attractive molecule for continued investigation.

In conclusion, Tert-butyl N-{2-1-(aminooxy)ethyl-5-(trifluoromethyl)phenyl}carbamate (CAS No. 2229474-88-6) is a chemically interesting compound with potential applications in pharmaceutical research. Its structural features, including the presence of a tert-butyl group and a trifluoromethyl-substituted aromatic ring, contribute to its unique properties and make it a valuable candidate for further study. As research in medicinal chemistry continues to evolve, compounds like this one will play an increasingly important role in the development of new treatments for various diseases.

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